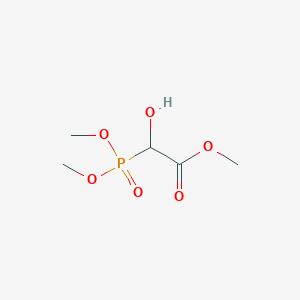

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate: is an organic compound with the molecular formula C5H11O6P. It is a colorless to pale yellow liquid that is primarily used in scientific research. This compound is known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with glyoxylic acid methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through distillation or crystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced to yield phosphonates.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other phosphorus-containing compounds .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving phosphorus-containing intermediates .

Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .

Comparison with Similar Compounds

- Methyl 2-(diethoxyphosphoryl)acetate

- Trimethyl phosphonoacetate

- Dimethyl phosphite

Comparison: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in both research and industrial applications .

Biological Activity

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate (CAS Number: 1067-74-9) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.17 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 270.2 ± 23.0 °C |

| Flash Point | 131.2 ± 42.9 °C |

| Melting Point | Not available |

This compound is classified as a biochemical reagent, often utilized in life sciences research for its unique chemical structure, which includes a dimethoxyphosphoryl group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphonates with hydroxyacetates under controlled conditions. Various methodologies have been explored, including the use of N-heterocyclic carbenes (NHCs) as catalysts to enhance reaction efficiency and selectivity .

This compound exhibits various biological activities, primarily attributed to its phosphonate group, which can interact with enzymes and receptors in biological systems. Notably, it has been studied for:

- Antioxidant Properties : The compound may exhibit scavenging activity against free radicals, contributing to cellular protection from oxidative stress.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity and diabetes .

Case Studies and Research Findings

-

Antidiabetic Potential :

A study indicated that derivatives of phosphonates similar to this compound showed promise in lowering blood glucose levels in diabetic models by inhibiting diacylglycerol O-acyltransferase type 1 (DGAT1), an enzyme involved in lipid metabolism . -

Genotoxicity Assessment :

Research has focused on assessing potential genotoxic impurities associated with compounds like this compound using advanced chromatographic techniques. This is crucial for evaluating the safety profile of pharmaceutical candidates . -

Pharmacokinetics :

Studies have shown that modifications to the methyl ester group can enhance the bioavailability of similar compounds by reducing hydrolysis rates, thus increasing their therapeutic efficacy .

Properties

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEKGZQFBSHTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(O)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.